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Introduction

In the landscape of synthetic organic chemistry and materials science, halogenated aromatic
aldehydes serve as pivotal building blocks. Their unique electronic properties and reactivity
profiles make them indispensable precursors for a wide array of complex molecules. Among
these, 2,3,5-Trilodobenzaldehyde (CsHsIsO) stands out due to its heavily substituted aromatic
core. The presence of three bulky, electron-withdrawing iodine atoms profoundly influences the
molecule's steric and electronic characteristics, offering a unique platform for synthetic
transformations. This guide provides a comprehensive technical overview of 2,3,5-
Triiodobenzaldehyde, detailing its chemical and physical properties, spectroscopic signature,
synthetic utility, and safety protocols, tailored for researchers and professionals in drug
development and chemical synthesis.

Core Molecular Identity and Structure

2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde where a benzene ring is
substituted with an aldehyde group (-CHO) and three iodine atoms at the 2, 3, and 5 positions.
[1][2] This substitution pattern creates a sterically hindered and electron-deficient aromatic
system.
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dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000,
bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12,
fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

/I Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C",
pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C",
pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

I/ Define nodes for substituents CHO_C [label="C", pos="2.6,1.5!"]; CHO_H [label="H",
pos="3.4,0.75!"]; CHO_O [label="0", pos="3.4,2.25!"]; 12 [label="1", pos="-2.6,1.5!"7; I3
[label="1", pos="-2.6,-1.5!"]; IS [label="1", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6
[label="H", pos="2.3,0!];

/I Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5
-- C6 [label=""]; C6 -- C1 [label="";

// Double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;

I/l Substituent bonds edge [style=solid]; C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O
[style=bold]; C2 -- 12; C3 -- 13; C5 -- I5; C4 -- H4; C6 -- H6;

} Caption: Chemical structure of 2,3,5-Triiodobenzaldehyde.

Physicochemical Properties

The physical characteristics of 2,3,5-Trilodobenzaldehyde are dictated by its high molecular
weight and the presence of polarizable iodine atoms. These properties are critical for selecting
appropriate solvents, reaction conditions, and purification techniques.
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Property Value Source(s)
CAS Number 477534-99-9 [3]
Molecular Formula C7Hsls0 [3]
Molecular Weight 483.81 g/mol [11[3]
Appearance Off-white to light brown solid [1]

Melting Point 134-138 °C [1]

Boiling Point 413.1 £ 45.0 °C (Predicted) [1]

Density 2.891 + 0.06 g/cm3 (Predicted) [1]

Information not widely
available for the aldehyde, but
related compounds like 2,3,5-

o triiodobenzoic acid are

Solubility ) ] N/A

insoluble in water and soluble
in polar organic solvents like
ethanol and DMSO.[4][5][6][7]

Similar solubility is expected.

Synthesis and Chemical Reactivity

As a halogenated benzaldehyde, 2,3,5-Triiodobenzaldehyde is a valuable intermediate in
organic synthesis.[1][2] Its primary utility lies in its ability to be transformed into other functional
groups or to serve as a scaffold for building more complex molecules.

The aldehyde functional group is susceptible to a variety of transformations:

o Oxidation: Can be readily oxidized to the corresponding 2,3,5-triiodobenzoic acid, a
compound with known applications as a plant growth regulator and a precursor in medicinal
chemistry.[4][6]

¢ Reduction: Can be reduced to form 2,3,5-triiodobenzyl alcohol.
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» Nucleophilic Addition: The aldehyde carbonyl is electrophilic and can react with various
nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

o Condensation Reactions: Can participate in reactions like the Wittig or Horner-Wadsworth-
Emmons reactions to form alkenes.

The iodine substituents are relatively stable but can participate in metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C bonds
at specific positions on the aromatic ring. This makes the molecule a versatile precursor for
creating diverse 1,3,5-trisubstituted benzene derivatives.[8]

dot graph TD { A[2,3,5-Triiodobenzaldehyde] -->|Oxidation| B(2,3,5-Triiodobenzoic Acid); A --
>|Reduction| C(2,3,5-Triiodobenzyl Alcohol); A -->|Nucleophilic Addition(e.g., R-MgBr)|
D(Substituted Secondary Alcohol); A -->|Cross-Coupling(e.g., Suzuki)| E(Aryl-Substituted
Derivatives); B --> F{Applications inAgrochemicals &Medicinal Chemistry}; D --> G{Complex
Molecule Synthesis}; E --> H{Materials Science &Drug Discovery};

} Caption: Synthetic utility of 2,3,5-Triiodobenzaldehyde.

Spectroscopic Characterization Workflow

Elucidating the structure and confirming the purity of 2,3,5-Triiodobenzaldehyde relies on a
combination of standard spectroscopic techniques. The causality behind using multiple
methods is to obtain orthogonal data points, each providing unique information about the
molecule's structure, which together create a comprehensive and validated chemical identity.

dot graph TD { subgraph "Sample Preparation” A(Dissolve in appropriate deuterated solvent,
e.g., DMSO-d6 or CDCI3) end

} Caption: Workflow for spectroscopic validation.

Expected Spectroscopic Data:

« Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of
1685-1715 cm1, characteristic of the C=0 stretching vibration of an aromatic aldehyde.[9]
Additional peaks corresponding to the aldehyde C-H stretch would appear around 2720 cm~1
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and 2820 cm~*. Aromatic C=C stretching vibrations would be observed in the 1400-1600
cm~1region.

'H NMR Spectroscopy:

o Aldehyde Proton (-CHO): A highly deshielded singlet is expected between & 9.5-10.5 ppm.
Its integration would correspond to one proton.

o Aromatic Protons: Two protons are present on the aromatic ring (at C4 and C6). Due to
the unsymmetrical substitution, they would appear as distinct signals, likely doublets, in
the aromatic region (& 7.0-8.5 ppm). The exact chemical shifts are influenced by the strong
electron-withdrawing and anisotropic effects of the iodine atoms.

13C NMR Spectroscopy:
o Carbonyl Carbon (-CHO): A signal in the highly downfield region of  185-195 ppm.

o Aromatic Carbons: Six distinct signals are expected. The carbons bonded to iodine (C2,
C3, C5) would appear at unusually high field for aromatic carbons (typically 4 90-110 ppm)
due to the "heavy atom effect." The remaining carbons (C1, C4, C6) would resonate in the
more typical aromatic region of  120-150 ppm.

Mass Spectrometry (MS): The electron impact (El) mass spectrum should show a prominent
molecular ion (M+) peak at m/z = 484. Key fragmentation patterns would include the loss of a
hydrogen atom (M-1) and the loss of the aldehyde group (M-29), as well as characteristic
isotopic patterns due to the presence of iodine.

Applications in Drug Development and Research

While direct applications of 2,3,5-Trilodobenzaldehyde are not as widely documented as its
corresponding carboxylic acid, its role as a synthetic intermediate is critical. Halogenated, and
particularly iodinated, organic molecules are of significant interest in medicinal chemistry and
drug development for several reasons:

o Metabolic Stability: The introduction of heavy halogens like iodine can block sites of
metabolic oxidation, thereby increasing the half-life of a drug candidate.
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» Binding Affinity: The large, polarizable nature of iodine can lead to favorable halogen bonding
interactions with protein targets, enhancing binding affinity and selectivity.

» Radiolabeling and Imaging: lodine's isotopes (e.g., 123, 12°], 131]) are used in medical imaging
(SPECT, PET) and radiotherapy. 2,3,5-Triiodobenzaldehyde can serve as a precursor for
synthesizing radiolabeled compounds for diagnostic and therapeutic applications.[10][11]
The stable iodine atoms can be exchanged for radioactive isotopes in the final steps of a
synthesis.[12]

e Precursor for Bioactive Molecules: It is a key starting material for producing compounds like
2,3,5-Triiodobenzoic Acid (TIBA), which is known to be an inhibitor of polar auxin transport in
plants and has been used to study hormone signaling pathways.[4][6] Such inhibitors can
serve as tool compounds to probe biological systems.

Safety, Handling, and Storage

As with any highly functionalized chemical, proper handling of 2,3,5-Triiodobenzaldehyde is
essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the aldehyde
is not as common as for the related acid, the hazards can be inferred from its structure and
data for similar compounds.
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Safety Aspect

Recommendation

Rationale & Source(s)

Personal Protective Equipment
(PPE)

Wear chemical safety goggles,

a lab coat, and nitrile gloves.

To prevent skin and eye
contact. Standard practice for
handling solid organic
chemicals.[13][14]

Handle in a well-ventilated

area or a chemical fume hood.

Inferred from the hazards of

related tri-iodinated

Handling Minimize dust generation. compounds which can cause
Avoid inhalation, ingestion, and  skin, eye, and respiratory
contact with skin and eyes. irritation.[13][14][15]

Store in a tightly sealed
container in a cool, dry, and To prevent degradation from
dark place. Recommended moisture, light, or air.

Storage ] ] ]
storage is under an inert Aldehydes can be susceptible
atmosphere (nitrogen or to oxidation.[1]
argon) at 2-8 °C.

Eyes: Rinse cautiously with
water for several minutes.
Skin: Wash with soap and ] )
] ) ) Standard first aid procedures
First Aid water. Ingestion: Do NOT

induce vomiting. Seek
immediate medical attention.

Inhalation: Move to fresh air.

for chemical exposure.[13][14]

Stability & Incompatibility

Stable under recommended
storage conditions. Avoid
strong oxidizing agents, strong

bases, and direct sunlight.

Aldehydes can be oxidized,
and the aromatic ring can react
under harsh conditions.[13][16]

Conclusion

2,3,5-Triilodobenzaldehyde is more than a simple aromatic aldehyde; it is a specialized

chemical tool. Its densely functionalized core, characterized by three iodine atoms, provides a

unique combination of steric hindrance and electronic properties that chemists and drug

discovery professionals can exploit. From its role as a precursor for metabolically stable drug
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candidates to its potential in the synthesis of imaging agents, this compound represents a
versatile platform for innovation. A thorough understanding of its properties, reactivity, and
handling requirements, as outlined in this guide, is the first step toward unlocking its full
potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Chemical and physical properties of 2,3,5-
Triiodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442791#chemical-and-physical-properties-of-2-3-5-
triiodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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